21(S)-Hydroxy Montelukast-d6 is a deuterated derivative of Montelukast, a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. The compound is notable for its potential applications in pharmacokinetic studies due to the presence of deuterium, which enhances stability and allows for precise tracking in metabolic pathways.
21(S)-Hydroxy Montelukast-d6 is classified as a synthetic organic compound. It falls under the category of leukotriene antagonists and is specifically categorized as a deuterated compound, which serves to differentiate it from its non-deuterated counterparts.
The synthesis of 21(S)-Hydroxy Montelukast-d6 typically involves the hydroxylation of Montelukast at the 21 position, utilizing deuterated solvents or reagents to incorporate deuterium into the molecular structure.
The molecular formula for 21(S)-Hydroxy Montelukast-d6 is C_35H_37D_6N_3O_3S. The structure includes a hydroxyl group at the 21 position, which is critical for its biological activity.
The primary chemical reaction involving 21(S)-Hydroxy Montelukast-d6 is its interaction with leukotriene receptors. The hydroxylation alters its binding affinity and pharmacokinetic properties compared to non-deuterated Montelukast.
21(S)-Hydroxy Montelukast-d6 acts by selectively inhibiting leukotriene D4 from binding to its receptors on bronchial tissues, leading to bronchodilation and reduced inflammation.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3